molecular formula C19H18O4 B8320107 Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate

Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate

Cat. No.: B8320107
M. Wt: 310.3 g/mol
InChI Key: PNMLOOBLEBXYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate is a useful research compound. Its molecular formula is C19H18O4 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

ethyl 2-benzoyl-4-oxo-4-phenylbutanoate

InChI

InChI=1S/C19H18O4/c1-2-23-19(22)16(18(21)15-11-7-4-8-12-15)13-17(20)14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3

InChI Key

PNMLOOBLEBXYGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of ethyl 3-oxo-3-phenylpropanoate 67 (0.754 g, 3.92 mmol) in THF cooled to 0° C. was added potassium tert-butoxide (0.556 g, 4.71 mmol) and the reaction mixture was stirred for 10 minutes followed by the addition of 2-bromo-1-phenylethanone 68 (0.859 g, 4.32 mmol). The reaction mixture was allowed to stir at room temperature for 90 minutes then quenched with ethanol (2) and poured into ethyl acetate and layer separated. The organic layer was washed with water, brine, dried over Na2SO4, then purified by ISCO (40 g column, 0 to 35% ethyl acetate in hexane) to afford compound 69 (0.812 g, 67% yield) as a yellow oil. LRMS (ESI): (calc.) 310.12 (found) 311.08 (MH)+
Quantity
0.754 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.556 g
Type
reactant
Reaction Step Two
Quantity
0.859 g
Type
reactant
Reaction Step Three
Yield
67%

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